molecular formula C20H21N7O6 B1588000 (4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate CAS No. 7444-29-3

(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

Cat. No.: B1588000
CAS No.: 7444-29-3
M. Wt: 455.4 g/mol
InChI Key: MEANFMOQMXYMCT-OLZOCXBDSA-N
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Description

Anhydroleucovorin, also known as 5-formyltetrahydrofolate, is a derivative of tetrahydrofolate. It is a substrate for cyclohydrolase, which converts it to 10-formyltetrahydrofolate. This compound is significant in the field of biochemistry and medicine, particularly in cancer research, due to its role in folate metabolism and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydroleucovorin can be synthesized through various chemical routes. One common method involves the reduction of folic acid to tetrahydrofolate, followed by formylation to produce 5-formyltetrahydrofolate. The reaction typically requires a reducing agent such as sodium borohydride and a formylating agent like formic acid under controlled pH and temperature conditions.

Industrial Production Methods: Industrial production of anhydroleucovorin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Anhydroleucovorin undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced back to tetrahydrofolate.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include different forms of tetrahydrofolate and its derivatives, which are crucial in various biochemical pathways.

Scientific Research Applications

Anhydroleucovorin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of folate derivatives.

    Biology: It plays a role in studies related to folate metabolism and its impact on cellular processes.

    Medicine: It is investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents like methotrexate.

    Industry: It is used in the production of pharmaceuticals and as a supplement in certain nutritional products.

Mechanism of Action

Anhydroleucovorin exerts its effects by participating in the folate cycle. It is converted to 10-formyltetrahydrofolate by cyclohydrolase, which then participates in the synthesis of purines and thymidylate, essential components of DNA. This mechanism is crucial in rapidly dividing cells, making it a target for cancer therapy. The molecular targets include enzymes involved in folate metabolism, such as dihydrofolate reductase and thymidylate synthase.

Comparison with Similar Compounds

    Leucovorin (5-formyltetrahydrofolate): Similar in structure but differs in its formyl group position.

    Methotrexate: A folate analog used in cancer therapy, but acts as an inhibitor rather than a substrate.

    Tetrahydrofolate: The reduced form of folic acid, directly involved in the folate cycle.

Uniqueness: Anhydroleucovorin is unique due to its specific role as a substrate for cyclohydrolase, leading to the formation of 10-formyltetrahydrofolate. This specificity makes it particularly useful in research focused on folate metabolism and its implications in cancer therapy.

Properties

CAS No.

7444-29-3

Molecular Formula

C20H21N7O6

Molecular Weight

455.4 g/mol

IUPAC Name

(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33)/t12-,13+/m1/s1

InChI Key

MEANFMOQMXYMCT-OLZOCXBDSA-N

SMILES

C1C2C=NC3=[N+]=C(NC(=O)C3N2CN1C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)O)N

Isomeric SMILES

C1[C@@H]2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-]

Canonical SMILES

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-]

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 3
Reactant of Route 3
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 4
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 5
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 6
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

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